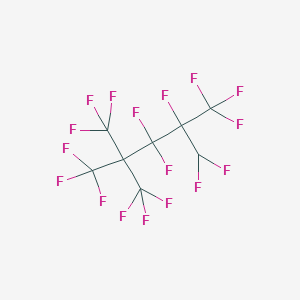

2-(二氟甲基)-1,1,1,2,3,3,5,5,5-壬氟-4,4-双(三氟甲基)戊烷

描述

Fluorine-containing compounds, including those with trifluoromethyl groups, have widespread applications in the fields of pharmaceuticals, pesticides, and materials due to the unique properties of fluorine . The trifluoromethoxy group, in particular, has become a significant research hotspot due to its electron-withdrawing effects and high lipophilicity .

Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by both indirect and direct strategies . Indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . Direct strategies involve the introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .

Chemical Reactions Analysis

Nucleophilic trifluoromethoxylation of alkyl halides is one of the chemical reactions involving trifluoromethyl groups . This reaction can be performed with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions .

Physical And Chemical Properties Analysis

The difluoromethyl group acts as a hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups . Although difluoromethyl is considered a lipophilicity enhancing group, the range of the experimental Δlog P (water–octanol) values (log P (XCF 2 H) – log P (XCH 3)) spanned from −0.1 to +0.4 .

科学研究应用

雌激素受体成像

氟化合物的关键应用之一是开发用于诊断和研究乳腺肿瘤的雌激素受体显像剂。Landvatter 等人 (1983) 的一项研究详细介绍了非甾体雌激素的合成和应用,该雌激素显示出对靶组织(包括幼年雌性大鼠的子宫)的高度选择性、受体介导的摄取。该化合物是通过一系列涉及氟离子取代的化学反应开发的,并且由于其与雌激素受体的结合而长时间保留,这证明了其在人类中对雌激素受体阳性乳腺肿瘤进行成像的潜力 (Landvatter 等人,1983).

生物相容性聚合物合成

另一个重要的应用涉及生物相容性聚合物的合成。Hayashi 和 Takasu (2015) 合成了 N-甲基双[(壬氟丁烷)磺酰基]酰亚胺 (Nf2NMe) 作为 2-恶唑啉聚合的引发剂,成功合成了含有侧链砜的电泳聚(2-恶唑啉)。这些聚合物与生物活性玻璃杂交,研究了它们的电泳沉积和生物相容性,突出了氟化化合物在开发用于医疗应用的高级材料中的作用 (Hayashi 和 Takasu,2015).

离子液体研究

Gouveia 等人 (2017) 研究了基于氟磺酰衍生物的阴离子的离子液体,比较了包括双[(三氟甲基)磺酰基]酰亚胺 (TFSI) 在内的几种阴离子,比较了它们的体积质量密度和动态粘度等物理性质。这项研究有助于了解离子液体的性质及其在各种工业过程中的潜在应用,展示了氟化化合物在促进新解决方案方面的多功能性 (Gouveia 等人,2017).

未来方向

作用机制

Target of Action

Many fluorinated compounds are known to interact with various enzymes in the body. For instance, compounds containing a trifluoromethyl group have been found to inhibit histone deacetylase enzymes .

Mode of Action

The trifluoromethyl group in these compounds can exhibit different mechanisms depending on the enzyme isoform. For example, it can display a fast-on–fast-off mechanism against certain enzymes, but slow-binding mechanisms against others .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets histone deacetylase enzymes, it could affect gene expression by altering chromatin structure .

Result of Action

The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. For instance, inhibition of histone deacetylase enzymes could lead to changes in gene expression, potentially affecting cell growth and differentiation .

属性

IUPAC Name |

2-(difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF17/c9-1(10)2(11,5(14,15)16)4(12,13)3(6(17,18)19,7(20,21)22)8(23,24)25/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPPOETXRULRPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(F)F)(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660316 | |

| Record name | 2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane | |

CAS RN |

801287-27-4 | |

| Record name | 2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,7,8,9,10-Hexahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1498120.png)

![(6S,9S)-N-benzyl-6-(4-hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B1498122.png)

![4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B1498131.png)